Amdinocillin

Description

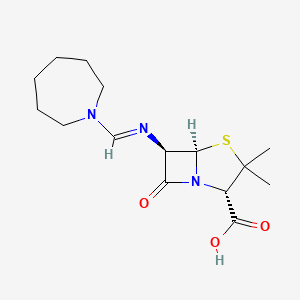

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,5R,6R)-6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21)/t10-,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVAEOLVKTZFQ-NTZNESFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N=CN3CCCCCC3)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022584 | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.79e-01 g/L | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32887-01-7 | |

| Record name | Mecillinam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32887-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amdinocillin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032887017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mecillinam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMDINOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10579P3QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | Amdinocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01163 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amdinocillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amdinocillin on Penicillin-Binding Protein 2

Abstract

Amdinocillin (mecillinam) is a β-lactam antibiotic with a unique and highly specific mechanism of action, primarily targeting Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, most notably Escherichia coli.[1][2] Unlike most other penicillins which target PBP1 and PBP3, this compound's focused inhibition of PBP2, a key enzyme in the cell elongation machinery, leads to a distinct morphological change—the formation of spherical, osmotically sensitive cells that ultimately undergo lysis.[3][4] This targeted action provides a basis for synergistic activity with other β-lactam antibiotics and offers a valuable therapeutic option, particularly for urinary tract infections.[2][3] This technical guide provides a detailed examination of the molecular interactions, kinetics, and cellular consequences of this compound's effect on PBP2, supported by quantitative data, detailed experimental protocols, and process visualizations.

Introduction: The Role of PBP2 in Bacterial Cell Elongation

In rod-shaped bacteria such as E. coli, the synthesis and maintenance of the peptidoglycan (PG) cell wall are orchestrated by two primary multi-protein complexes: the elongasome for cell lengthening and the divisome for septation. PBP2 is an essential transpeptidase and a core component of the elongasome, also known as the Rod system.[5] It functions to catalyze the cross-linking of peptide side chains of newly synthesized PG strands, a critical step for maintaining the structural integrity and rod shape of the cell during elongation.[4][5] this compound's specific and avid binding to PBP2 effectively removes this crucial enzymatic activity, leading to the characteristic bactericidal effects.[2]

Molecular Mechanism of this compound Action

The antibacterial activity of this compound is initiated by its covalent binding to the active site of PBP2.[1] This process involves the acylation of a catalytic serine residue within the PBP2 active site by the β-lactam ring of this compound. This forms a stable, long-lived acyl-enzyme intermediate, rendering the enzyme inactive. The inhibition of PBP2's transpeptidase function disrupts the final step of PG synthesis, preventing the formation of peptide cross-links that provide strength and rigidity to the cell wall.[1] The continued action of autolytic enzymes (hydrolases) in the absence of proper PG synthesis weakens the cell envelope, leading to the loss of cell shape and eventual lysis.[3]

Signaling and Interaction Pathway

The inhibition of PBP2 by this compound disrupts the coordinated process of cell wall elongation. This pathway illustrates the central role of PBP2 and the consequence of its inactivation by this compound.

Quantitative Data on this compound-PBP2 Interaction

The efficacy of this compound is quantified through several key parameters, including its inhibitory concentration against PBP2 and its minimum inhibitory concentration (MIC) against whole bacterial cells.

Table 1: Inhibitory Concentration of this compound against E. coli PBP2

| Parameter | Organism/Strain | PBP Target | Value (µg/mL) | Notes | Reference(s) |

| IC₅₀ | E. coli DC2 | PBP2 | < 0.001 | IC₅₀ is the concentration required to inhibit 50% of PBP activity. This compound shows high selectivity for PBP2. | [5] |

| IC₅₀ | E. coli W7 | PBP2 | 0.92 | Determined by relative binding estimated from fluorescence quantification. | [4] |

Note: While IC₅₀ values are available, specific kinetic constants such as the acylation rate (k₂) and the dissociation constant (Kᵢ) for the this compound-PBP2 interaction are not extensively reported in the reviewed literature, representing an area for further investigation.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against E. coli

| Parameter | Strain Type | Value (µg/mL) | Notes | Reference(s) |

| MIC | Susceptible Strain | 0.5 | Value for a clinical UTI isolate. | [6] |

| MIC | Resistant Strain | 128 | Value for a clinical UTI isolate. | [6] |

| MIC₅₀ | Enterobacterales (urine isolates) | 0.5 | Concentration inhibiting 50% of isolates. | [7] |

| MIC₉₀ | Enterobacterales (urine isolates) | 16 | Concentration inhibiting 90% of isolates. | [6] |

| MIC₅₀ | E. coli (IAI isolates, 2011-2015) | 4 | Data from intra-abdominal infection isolates. | [7] |

| MIC₉₀ | E. coli (IAI isolates, 2011-2015) | ≥128 | Demonstrates a significant resistant subpopulation. | [8] |

Experimental Protocols

Protocol 1: Competitive PBP Binding Assay for IC₅₀ Determination

This protocol determines the concentration of this compound required to inhibit 50% of the binding of a fluorescent penicillin derivative (e.g., Bocillin-FL) to PBP2.[5][9]

Materials:

-

Live mid-log phase E. coli culture (e.g., strain DC2)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound stock solution (in an appropriate solvent like DMSO or water)

-

Bocillin-FL stock solution (e.g., 1 mg/mL in DMSO)

-

SDS-PAGE loading buffer (4x)

-

Microcentrifuge tubes, centrifuge, sonicator

-

SDS-PAGE equipment and fluorescence gel imager

Methodology:

-

Cell Preparation: Harvest 1.5 mL of exponential-phase E. coli culture by centrifugation. Wash the cell pellet with 1 mL of PBS.

-

Inhibitor Incubation: Resuspend the washed cells in 50 µL of PBS containing serial dilutions of this compound (e.g., from 0.0001 to 1,000 µg/mL). A control sample should be resuspended in PBS without this compound. Incubate for 30 minutes at room temperature.[5]

-

Fluorescent Labeling: Pellet the cells by centrifugation, wash with 1 mL PBS, and resuspend in 50 µL PBS containing a fixed concentration of Bocillin-FL (e.g., 5 µg/mL).[5] Incubate for 10 minutes at room temperature.

-

Membrane Proteome Isolation: Wash the labeled cells with 1 mL PBS to remove unbound probe. Resuspend the pellet in 100 µL PBS and lyse the cells by sonication. Isolate the membrane fraction by centrifugation at 21,000 x g for 15 minutes at 4°C.[5]

-

SDS-PAGE Analysis: Resuspend the membrane pellet in PBS and normalize the protein concentration for all samples. Add 4x SDS-PAGE loading buffer and heat to denature. Separate the proteins on an SDS-PAGE gel.

-

Data Acquisition and Analysis: Visualize the fluorescently labeled PBPs using a fluorescence imager. Quantify the band intensity corresponding to PBP2 for each this compound concentration. Plot the percentage of PBP2 inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Morphological Analysis via Scanning Electron Microscopy (SEM)

This protocol outlines the steps for preparing E. coli samples for SEM to visualize the morphological changes induced by this compound treatment.

Materials:

-

Mid-log phase E. coli culture

-

This compound (at MIC or supra-MIC concentration)

-

Primary fixative: 2.5% or 3% glutaraldehyde in 0.1M cacodylate or phosphate buffer.[10][11]

-

Post-fixative (optional): 1% osmium tetroxide.[10]

-

Ethanol series (30%, 50%, 70%, 80%, 90%, 95%, 100%) for dehydration.[11]

-

Poly-L-lysine coated coverslips or filters.[10]

-

Critical point dryer and sputter coater.

Methodology:

-

Treatment: Treat a mid-log phase E. coli culture with a defined concentration of this compound for a specified time (e.g., 1-2 hours) to induce morphological changes. An untreated culture serves as a control.

-

Fixation: Harvest the cells. Gently resuspend the cell pellet in the primary fixative (e.g., 3% glutaraldehyde) and incubate for at least 1 hour (can be extended to 24 hours at 4°C).[10][11]

-

Washing: Wash the fixed cells three times with sterile distilled water or buffer to remove the fixative.[11]

-

Mounting: Adhere the fixed cells to poly-L-lysine coated coverslips.

-

Dehydration: Dehydrate the samples by sequential immersion in an ethanol series (e.g., 10 minutes at each concentration from 30% to 100%).[11]

-

Drying: Perform critical point drying to preserve the three-dimensional structure of the cells.

-

Coating: Sputter-coat the dried samples with a conductive metal layer (e.g., gold or gold-palladium) to prevent charging under the electron beam.[11]

-

Imaging and Analysis: Image the samples using an SEM. Perform morphometric analysis on the resulting micrographs using software such as ImageJ or MicrobeJ.[12] Measure parameters like cell length, width, aspect ratio, and circularity to quantitatively describe the shift from rod to spherical shape.

Conclusion and Future Directions

This compound's mechanism of action is a clear example of targeted antibiotic therapy at the molecular level. Its high specificity for PBP2 disrupts the bacterial cell elongation process, leading to a well-characterized morphological transformation and subsequent cell death.[3][4] The quantitative data underscore its potency, while the detailed protocols provided herein offer a framework for its continued study.

Future research should aim to fill the existing gaps in our understanding, particularly concerning the precise kinetic parameters of the this compound-PBP2 interaction. Elucidating the second-order acylation rate constants and dissociation constants will provide a more complete picture of its binding efficiency. Furthermore, advanced imaging and quantitative analysis techniques will continue to refine our understanding of the dynamic cellular response to PBP2 inhibition, aiding in the development of novel antibacterial strategies and combating the rise of antibiotic resistance.

References

- 1. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]

- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ihma.com [ihma.com]

- 7. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentrations of frequently used antibiotics against Escherichia coli and Trueperella pyogenes isolated from uteri of postpartum dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mcgill.ca [mcgill.ca]

- 11. Guidelines for a Morphometric Analysis of Prokaryotic and Eukaryotic Cells by Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MicrobeJ, a tool for high throughput bacterial cell detection and quantitative analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Amdinocillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdinocillin (also known as mecillinam) represents a unique class of β-lactam antibiotics, the amidinopenicillins, distinguished by its highly specific and potent activity against Gram-negative bacteria. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of this compound. It details the key experimental protocols that were instrumental in its characterization, presents its antimicrobial activity and pharmacokinetic properties in a structured format, and illustrates its molecular interactions and developmental workflow through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and History

This compound was developed by the Danish pharmaceutical company Leo Pharmaceutical Products (now LEO Pharma) and was first described in the scientific literature in 1972.[1] Its development marked a significant advancement in the field of penicillins, offering a novel mechanism of action with targeted efficacy against Gram-negative pathogens. The initial codename for the compound was FL 1060.[2]

Recognizing the poor oral bioavailability of this compound, an orally active prodrug, this compound pivoxil (pivmecillinam), was subsequently developed.[3][4] This ester prodrug is rapidly hydrolyzed in the body to release the active this compound, enabling its use in the treatment of urinary tract infections in an outpatient setting.[1][5] Despite its long history of use in some regions, particularly the Nordic countries, this compound and its prodrug have seen renewed interest due to their sustained efficacy against multidrug-resistant Gram-negative bacteria.[3][6]

Mechanism of Action

This compound exerts its bactericidal effect through a highly specific interaction with Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the bacterial cell wall synthesis machinery.[7] This specificity is unique among β-lactam antibiotics, which typically target PBP1 and PBP3.

PBP2 is a transpeptidase responsible for the elongation of the peptidoglycan layer during bacterial cell growth.[2][7] By binding avidly to PBP2, this compound inhibits this elongation process, leading to the formation of osmotically unstable, spherical cells that ultimately lyse.[5] This targeted action on PBP2 is also the basis for its synergistic activity with other β-lactam antibiotics that inhibit other PBPs, such as PBP3.

The conversion of the prodrug this compound pivoxil to the active this compound is a critical step for its oral efficacy. This process is depicted in the diagram below.

Quantitative Data

In Vitro Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common Gram-negative uropathogens.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility Rate (%) |

| Escherichia coli | 0.5 | 1 | 97.4 |

| Klebsiella pneumoniae | 0.5 | 6 | 89.7 (as part of Klebsiella spp.) |

| Proteus mirabilis | 0.5 | 128 | 93.3 |

| Enterobacter cloacae | 0.5 | - | - |

| ESBL-producing E. coli | 0.5 | 1 | 96.5 |

Data sourced from a study on Enterobacterales isolates from urine samples.[1][6][7]

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound and its prodrug, this compound pivoxil, have been characterized in healthy volunteers.

| Parameter | This compound (10 mg/kg IV) | This compound Pivoxil (500 mg oral) |

| Cmax | ~50 µg/mL | 2.66 µg/mL |

| Tmax | End of infusion | 1.5 hours |

| Half-life (t½) | ~53 minutes | ~1 hour |

| Protein Binding | 5-10% | Not applicable |

| Bioavailability | 100% | 38% |

| Excretion | ~70% unchanged in urine | Majorly renal |

Data compiled from studies in healthy adult volunteers.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of this compound.

Protocol: Broth Microdilution (adapted from EUCAST guidelines)

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a concentration that is a multiple of the highest concentration to be tested.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is defined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Penicillin-Binding Protein (PBP) 2 Affinity Assay

Competition assays using a fluorescently labeled penicillin derivative, such as Bocillin-FL, are commonly employed to determine the binding affinity of this compound for PBP2.

Protocol: Fluorescent PBP Competition Assay

-

Bacterial Culture and Membrane Preparation: Grow the test bacterium (e.g., E. coli) to mid-log phase. Harvest the cells and prepare membrane fractions containing the PBPs through methods such as sonication or French press, followed by ultracentrifugation.

-

Competition Reaction: Incubate the membrane preparations with varying concentrations of this compound for a defined period to allow for binding to PBP2.

-

Fluorescent Labeling: Add a fixed, saturating concentration of Bocillin-FL to the reaction mixtures. Bocillin-FL will bind to the PBPs that are not already occupied by this compound.

-

SDS-PAGE: Stop the reaction and separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualization and Quantification: Visualize the fluorescently labeled PBPs using a fluorescence scanner. The intensity of the fluorescent band corresponding to PBP2 will decrease as the concentration of this compound increases.

-

Data Analysis: Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of Bocillin-FL binding (IC₅₀), which is a measure of its binding affinity for PBP2.

Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of this compound with other β-lactam antibiotics.

Protocol: Checkerboard Synergy Assay

-

Antibiotic Preparation: Prepare stock solutions of this compound and the second β-lactam antibiotic.

-

Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute this compound along the x-axis and the second antibiotic along the y-axis.

-

Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the MIC protocol.

-

Incubation: Incubate the plate under appropriate conditions.

-

Data Collection: After incubation, determine the MIC of each antibiotic alone and in combination.

-

Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

Interpretation:

-

Synergy: FIC Index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC Index ≤ 4

-

Antagonism: FIC Index > 4

-

Conclusion

This compound remains a clinically important antibiotic due to its unique mechanism of action and sustained activity against many Gram-negative pathogens, including those with resistance to other β-lactams. Its discovery and development represent a significant milestone in antibiotic research. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antimicrobial agents. The quantitative data presented underscore its therapeutic potential, particularly in the context of rising antimicrobial resistance. This technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the field of infectious disease treatment.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Proteus species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. academic.oup.com [academic.oup.com]

- 4. redalyc.org [redalyc.org]

- 5. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

The Pharmacokinetics and Pharmacodynamics of Amdinocillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdinocillin (formerly known as mecillinam) is a unique β-lactam antibiotic with a targeted spectrum of activity primarily against Gram-negative bacteria. Its distinct mechanism of action, involving high specificity for penicillin-binding protein 2 (PBP2), sets it apart from other penicillins and cephalosporins. This targeted approach results in a bactericidal effect characterized by the formation of spherical, osmotically unstable bacterial cells. Due to its poor oral absorption, this compound is often administered intravenously or as the orally active prodrug, this compound pivoxil (pivmecillinam), which is rapidly hydrolyzed to the active this compound in the gastrointestinal tract and blood. This guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data, experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacokinetics

The clinical efficacy of this compound is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing regimens and ensuring therapeutic success.

Absorption

This compound itself is poorly absorbed when administered orally.[1][2] To overcome this limitation, the prodrug this compound pivoxil was developed. This esterified form is well-absorbed after oral administration, with subsequent rapid hydrolysis in the intestinal mucosa and blood to release the active this compound.[2] The bioavailability of this compound following oral administration of this compound pivoxil is approximately 38-45%.[3]

Distribution

This compound exhibits a relatively low volume of distribution, suggesting its distribution is largely confined to the extracellular fluid. The steady-state volume of distribution has been reported to be approximately 0.26 L/kg.[4] Protein binding of this compound is low, in the range of 5-10%.[5] This low level of protein binding ensures a high fraction of unbound, active drug is available to exert its antibacterial effect. This compound achieves good penetration into biliary, prostate, and urinary tissues, with urinary concentrations often exceeding 200 mg/L.[5] However, its penetration into the cerebrospinal fluid (CSF) is poor in the absence of meningeal inflammation.[5]

Metabolism

This compound undergoes only slight metabolism in the liver.[5] The majority of the drug is eliminated unchanged.

Excretion

The primary route of elimination for this compound is renal excretion, with approximately 60-70% of an administered dose recovered unchanged in the urine within the first 24 hours.[4][5] Elimination occurs via both glomerular filtration and active tubular secretion.[1] Co-administration with probenecid, an inhibitor of tubular secretion, can significantly increase plasma concentrations and prolong the half-life of this compound.[1][5] The elimination half-life in individuals with normal renal function is approximately 53 minutes to one hour.[3][4] This short half-life necessitates frequent dosing to maintain therapeutic concentrations. In patients with renal impairment, the half-life is prolonged, increasing to 3 to 6 hours in anuric patients, requiring dosage adjustments.[1][6]

Key Pharmacokinetic Parameters of this compound

| Parameter | Route | Dose | Value | Reference |

| Peak Plasma Concentration (Cmax) | IV | 10 mg/kg | ~50 µg/mL | [4] |

| IV | 15 mg/kg | 87 µg/mL | [7] | |

| IV | 500 mg | 39 µg/mL | [3] | |

| IM | 10 mg/kg | 26.2 µg/mL | [7] | |

| IM | 15 mg/kg | 29.6 µg/mL | [7] | |

| Peak Plasma Concentration (Cmax) of this compound after Oral this compound Pivoxil | Oral | 250 mg | 1.93 µg/mL | [3] |

| Oral | 500 mg | 2.66 µg/mL | [3] | |

| Time to Peak Concentration (Tmax) after Oral this compound Pivoxil | Oral | 250 mg, 500 mg | 1.5 hours | [3] |

| Elimination Half-life (t1/2) | IV/IM | 10-15 mg/kg | 0.86 - 0.96 hours | [7] |

| IV | 10 mg/kg (multiple dose) | ~53 minutes | [4] | |

| IV/Oral | 250 mg, 500 mg | ~1 hour | [3] | |

| IV (anephric patients) | - | 3 - 6 hours | [1] | |

| Volume of Distribution (Vd) | IV | 10 mg/kg | 0.26 L/kg | [4] |

| IV | 10 mg/kg | 18 L/100 kg | [7] | |

| IV | 15 mg/kg | 16 L/100 kg | [7] | |

| Plasma Protein Binding | - | - | 5-10% | [5] |

| Bioavailability of this compound Pivoxil | Oral | 250 mg | 45% | [3] |

| Oral | 500 mg | 38% | [3] | |

| Renal Clearance | IV | 10 mg/kg | ~2.9 mL/min/kg | [4] |

| Total Plasma Clearance | IV | 10 mg/kg | 4.1 - 4.6 mL/min/kg | [4] |

Pharmacodynamics

The pharmacodynamic properties of this compound describe the relationship between drug concentrations and its antimicrobial effect. This is primarily characterized by its mechanism of action and its in vitro activity against target pathogens.

Mechanism of Action

This compound exerts its bactericidal effect through a highly specific interaction with Penicillin-Binding Protein 2 (PBP2).[1][8] PBPs are bacterial enzymes essential for the synthesis and remodeling of the peptidoglycan layer of the bacterial cell wall. While most β-lactam antibiotics primarily target PBP1 and PBP3, this compound's selective affinity for PBP2 leads to a distinct morphological change in susceptible bacteria, causing them to form large, spherical, and osmotically fragile cells, which ultimately leads to cell lysis.[1][2][8] This unique mechanism of action also results in synergistic activity when this compound is combined with other β-lactam antibiotics that target different PBPs.[1][9]

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent activity against a range of Gram-negative bacteria, particularly members of the Enterobacterales order. It is consistently active against Escherichia coli and shows good activity against Klebsiella pneumoniae and Enterobacter cloacae. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter that quantifies the in vitro potency of an antibiotic. The following table summarizes the MIC50 and MIC90 values for this compound against common Gram-negative pathogens.

| Organism | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Escherichia coli | 0.25 - 2 | 0.5 - 16 | [10] |

| ≤1 (epidemiological cutoff) | - | [11] | |

| Klebsiella pneumoniae | - | - | [5] (susceptibility appears lower than E. coli) |

| Enterobacter cloacae | - | - | [5] (generally susceptible) |

| Enterobacterales | 0.5 | - | [12] |

| Proteus mirabilis | - | - | [12] (93.3% susceptible) |

Experimental Protocols

Determination of this compound Concentration in Plasma and Urine by HPLC-UV

This protocol describes a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of this compound in biological matrices.

1. Sample Preparation:

-

For plasma: To 0.2 mL of plasma, add a protein precipitating agent (e.g., perchloric acid or acetonitrile). Vortex and centrifuge to pellet the precipitated proteins. The resulting supernatant is used for analysis.

-

For urine: Dilute the urine sample with an appropriate buffer (e.g., phosphate buffer, pH 7.0).

2. Chromatographic Conditions:

-

Column: A reverse-phase column, such as a µBondapak phenyl column (10 µm), is suitable.[13]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of water, methanol, and a phosphate buffer (e.g., 70:30:0.5 v/v/v of water:methanol:1 M phosphate buffer, pH 7.0) can be used.[13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 220 nm.[13]

-

Internal Standard: An appropriate internal standard, such as azidocillin, should be used for accurate quantification.[13]

3. Calibration and Quantification:

-

Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma or urine.

-

Process the standards and samples as described in the sample preparation step.

-

Inject the processed standards and samples into the HPLC system.

-

Construct a calibration curve by plotting the peak height or area ratio of this compound to the internal standard against the concentration of this compound.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak height or area ratios from the calibration curve.

Caption: Workflow for this compound quantification by HPLC.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial isolates, following general principles from EUCAST and CLSI.

1. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration that is a multiple of the highest concentration to be tested.

2. Preparation of Microtiter Plates:

-

Using a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells except the first column.

-

Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

-

Perform serial two-fold dilutions by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last dilution column.

3. Inoculum Preparation:

-

From a fresh (18-24 hour) culture of the test organism on a non-selective agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.

4. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 50 µL of the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. MIC Determination:

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound remains a valuable therapeutic agent for the treatment of infections caused by susceptible Gram-negative bacteria, particularly uncomplicated urinary tract infections. Its unique mechanism of action, targeting PBP2, provides a distinct advantage, including synergistic potential with other β-lactam antibiotics. The pharmacokinetic profile of this compound is characterized by rapid elimination in patients with normal renal function, necessitating frequent dosing, and a dependence on the prodrug formulation, this compound pivoxil, for oral administration. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its appropriate clinical use, guiding dose optimization to maximize efficacy and minimize the development of resistance. The experimental protocols detailed herein provide a framework for the continued investigation and clinical monitoring of this important antimicrobial agent.

References

- 1. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]

- 3. Pharmacokinetics of this compound and pivthis compound in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Multiple-dose pharmacokinetics of this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound (Mecillinam) | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. Pharmacokinetics of intravenous this compound in healthy subjects and patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound in healthy adults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Amdinocillin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amdinocillin, also known as mecillinam, is a β-lactam antibiotic with a unique mechanism of action that distinguishes it from most other penicillins.[1][2] It exhibits potent activity primarily against Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[3][4] This technical guide provides an in-depth overview of this compound's binding affinity to its primary molecular targets, the penicillin-binding proteins (PBPs), with a focus on Escherichia coli. The document details the quantitative binding data, experimental protocols for affinity determination, and the mechanistic pathways of this compound's action.

The antibacterial efficacy of this compound stems from its high and specific affinity for Penicillin-Binding Protein 2 (PBP2).[2][5] Unlike many other β-lactams that primarily target PBP1 and PBP3, this compound's focused interaction with PBP2 disrupts the normal process of bacterial cell wall elongation, leading to the formation of spherical cells and eventual lysis.[4] This targeted action also results in synergistic effects when this compound is combined with other β-lactam antibiotics that inhibit other PBPs.[6]

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity. The available quantitative data for this compound's binding to PBPs in Gram-negative bacteria is summarized below.

| Organism | PBP Target | IC50 (mg/L) | Reference |

| Escherichia coli K-12 | PBP2 | 0.16 | [5] |

| Neisseria gonorrhoeae | PBP2 | 1.33 - 2.94 | [7] |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its bactericidal effect by interrupting the final stages of peptidoglycan synthesis, an essential process for maintaining the integrity of the bacterial cell wall. The specific mechanism is centered on the inhibition of PBP2, a key enzyme in the cell elongation process.

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action.

Experimental Protocols

The determination of this compound's binding affinity to PBPs is primarily achieved through competitive binding assays. These assays measure the ability of this compound to compete with a labeled penicillin derivative for binding to PBPs.

Protocol 1: Competitive PBP Binding Assay for IC50 Determination

This protocol is adapted from methodologies utilizing a fluorescently labeled penicillin, such as Bocillin-FL, to determine the binding affinity of an unlabeled competitor (this compound).[8][9][10]

1. Preparation of Bacterial Membranes:

-

Cell Culture: Grow E. coli cells to the mid-logarithmic phase in a suitable broth medium.

-

Harvesting: Centrifuge the cell culture to pellet the bacteria. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Lysis: Resuspend the washed cells in buffer and lyse them by sonication or using a French press to release the cellular contents.

-

Membrane Isolation: Perform a low-speed centrifugation to remove intact cells and large debris. Subject the resulting supernatant to ultracentrifugation to pellet the cell membranes, which contain the PBPs.

-

Washing and Storage: Wash the membrane pellet with buffer to remove cytoplasmic proteins. Resuspend the final membrane pellet in a small volume of storage buffer and store at -80°C until use.

-

Protein Quantification: Determine the total protein concentration of the membrane preparation using a standard method like the Bradford assay.

2. Competitive Binding Assay:

-

Reaction Setup: In a microcentrifuge tube or microplate well, combine the prepared bacterial membranes (a standardized amount of total protein) with varying concentrations of this compound.

-

Incubation: Incubate the mixture for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C) to allow this compound to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to the reaction mixture. Incubate for a shorter period (e.g., 10 minutes) to label any PBPs that are not bound by this compound.

-

Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS and boiling the samples.

3. Detection and Quantification:

-

SDS-PAGE: Separate the proteins in the reaction mixtures by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Fluorography: Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent signal for each PBP band will be inversely proportional to the concentration of this compound.

-

Densitometry: Quantify the intensity of each PBP band using densitometry software.

-

IC50 Calculation: Plot the percentage of inhibition of fluorescent probe binding against the logarithm of the this compound concentration. The IC50 value is determined as the concentration of this compound that results in a 50% reduction in the fluorescent signal.

Experimental Workflow Diagram

Caption: Workflow for IC50 determination.

Conclusion

This compound's high and specific binding affinity for PBP2 in Gram-negative bacteria is the cornerstone of its antibacterial activity. This focused mechanism of action not only makes it an effective therapeutic agent but also a valuable tool for studying the intricacies of bacterial cell wall biosynthesis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the interactions between this compound and its PBP targets, contributing to a deeper understanding of its efficacy and potential for future drug development.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative potency of mecillinam and other beta-lactam antibiotics against Escherichia coli strains producing different beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Affinity of penicillin-binding proteins of Escherichia coli K-12 for furbenicillin and other beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of penicillin-binding protein 2 with other penicillin-binding proteins in lysis of Escherichia coli by some beta-lactam antibiotics alone and in synergistic lytic effect of this compound (mecillinam) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis of Amdinocillin Selectivity for PBP2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amdinocillin, a derivative of 6-β-amidinopenicillanic acid, stands apart from other β-lactam antibiotics due to its high and specific affinity for Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, most notably Escherichia coli.[1][2] This targeted action disrupts the bacterial cell elongation process, leading to the formation of characteristic spherical cells and subsequent lysis.[1] This technical guide delves into the molecular underpinnings of this selectivity, providing quantitative binding data, detailed experimental methodologies, and an exploration of the structural basis for this unique drug-target interaction. The specificity of this compound not only underpins its therapeutic efficacy but also establishes it as an invaluable molecular probe for investigating the intricacies of bacterial cell wall biosynthesis.

The Central Role of PBP2 in Bacterial Cell Elongation

Penicillin-Binding Protein 2 is an essential transpeptidase that plays a pivotal role in the synthesis and maintenance of the peptidoglycan cell wall in rod-shaped bacteria. It is a core component of the elongasome, or "Rod system," a sophisticated multi-protein complex that orchestrates the lateral growth of the cell wall. The targeted inhibition of PBP2's enzymatic activity by this compound effectively halts cell elongation, triggering a cascade of events that culminates in cell death.[1]

The Rod System: A Simplified Pathway

The Rod system is a dynamic complex of proteins that work in concert to ensure the proper elongation of the bacterial cell. Key components include the cytoskeletal protein MreB, which provides a scaffold for the complex, and the glycosyltransferase RodA, which polymerizes glycan strands. PBP2 then catalyzes the final cross-linking step of the peptidoglycan chains. This compound's inhibitory action is directed specifically at this final, crucial step.

Quantitative Insights into this compound's PBP Selectivity

The pronounced selectivity of this compound for PBP2 is evident in its binding affinity metrics when compared to other PBPs. The 50% inhibitory concentration (IC50) and the second-order rate constant of acylation (k_inact/K_I) are key parameters used to quantify this preference.

Comparative Binding Affinities of this compound for Various PBPs

The following table presents a summary of the available quantitative data, underscoring the potent and selective inhibition of PBP2 by this compound.

| Penicillin-Binding Protein (PBP) | Organism | IC50 (µg/mL) | k_inact/K_I (M⁻¹s⁻¹) | Reference(s) |

| PBP2 | E. coli | 0.1 | - | [3][4] |

| PBP1a | E. coli | >100 | - | [3] |

| PBP1b | E. coli | >100 | - | [3] |

| PBP3 | E. coli | 25 | - | [3] |

| PBP4 | E. coli | >100 | - | [3] |

| PBP5/6 | E. coli | >100 | - | [3] |

| PBP2x | S. pneumoniae | - | 410 ± 58 | |

| PBP1a | S. pneumoniae | - | 18 ± 0.50 | |

| PBP1b | S. pneumoniae | - | 56 ± 18 | |

| PBP2a | S. pneumoniae | - | 62 ± 2.7 | |

| PBP2b | S. pneumoniae | - | 26 ± 1.8 | |

| PBP3 | S. pneumoniae | - | 620 ± 150 |

Table 1: A summary of the comparative binding affinities of this compound for various Penicillin-Binding Proteins, demonstrating its marked selectivity for PBP2.

The Structural Basis for PBP2 Selectivity

The molecular basis for this compound's specificity lies in the unique chemical architecture of the drug and the complementary nature of the PBP2 active site.

The Unique Structure of this compound

The defining feature of this compound is its 6-β-amidino side chain, which is not found in other clinical penicillins. This positively charged moiety is crucial for the specific recognition and high-affinity binding to the PBP2 active site.[5]

The PBP2 Active Site: A Complementary Environment

The active site of PBP2 contains a catalytic serine residue (Ser330 in E. coli) that forms a covalent acyl-enzyme intermediate with β-lactam antibiotics. The amino acids surrounding this serine create a distinct pocket that is particularly well-suited to accommodate the amidino group of this compound. While a co-crystal structure of this compound bound to E. coli PBP2 is not yet available, molecular docking and modeling studies suggest that a combination of electrostatic and hydrophobic interactions between the amidino group and the PBP2 active site residues are responsible for the observed high selectivity.

References

- 1. Penicillin-binding proteins and role of this compound in causing bacterial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Verifying Connection [digitalcollections.wesleyan.edu]

An In-depth Technical Guide to the Initial In Vitro Studies of Amdinocillin's Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro antibacterial spectrum of amdinocillin (also known as mecillinam). It details its unique mechanism of action, summarizes its activity against key bacterial pathogens, outlines the experimental protocols for its evaluation, and illustrates critical pathways and workflows through detailed diagrams.

Introduction and Mechanism of Action

This compound is a semisynthetic, extended-spectrum penicillin antibiotic belonging to the beta-lactam class.[1] It is distinguished from other penicillins by its unique and highly specific mechanism of action. Instead of binding to penicillin-binding proteins (PBPs) 1 and 3, which are the primary targets of most beta-lactam antibiotics, this compound demonstrates a strong and specific affinity for Penicillin-Binding Protein 2 (PBP-2).[2]

This targeted action is crucial for its antibacterial effect. PBP-2 is a key transpeptidase enzyme involved in the elongation and maintenance of the shape of the bacterial cell wall, particularly in Gram-negative bacteria.[1][3] By binding to and inactivating PBP-2, this compound inhibits the synthesis of peptidoglycan, a critical polymer that provides structural integrity to the bacterial cell wall.[3][4] This disruption leads to the formation of osmotically unstable, spherical cells, ultimately resulting in cell lysis and bacterial death.[1][4] This targeted mechanism makes this compound particularly effective against many Gram-negative bacteria.[4][5]

Caption: Mechanism of action of this compound in Gram-negative bacteria.

Antibacterial Spectrum

This compound's primary clinical utility lies in its activity against Gram-negative bacteria, particularly those belonging to the Enterobacterales order.[2][5] It is a recommended first-line agent for uncomplicated urinary tract infections (uUTIs) in several international guidelines.[6] Its activity against Gram-positive organisms and non-fermenting Gram-negative bacteria like Pseudomonas aeruginosa is generally limited.[2] Notably, this compound often retains activity against multidrug-resistant (MDR) isolates, including many extended-spectrum β-lactamase (ESBL) producers.[7][8]

The following table summarizes the susceptibility of common uropathogens to this compound based on a prospective in vitro study of 420 urinary isolates.[7][8] Susceptibility was interpreted according to EUCAST (European Committee on Antimicrobial Susceptibility Testing) breakpoints.[9]

| Bacterial Species | Number of Isolates (n) | Susceptible Isolates (n) | Susceptibility Rate (%) | MIC₅₀ (mg/L) |

| Escherichia coli | 302 | 294 | 97.4% | - |

| Klebsiella spp. | 58 | 52 | 89.7% | - |

| Proteus mirabilis | 30 | 28 | 93.3% | - |

| ESBL-producing Isolates | 104 | 99 | 95.2% | - |

| Enterobacter spp. | - | - | - | 0.5 |

| Citrobacter spp. | - | - | - | 0.5 |

Data sourced from Fuchs F, Hamprecht A. (2019).[7][9] MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates.

Experimental Protocols for In Vitro Susceptibility Testing

Standardized laboratory methodologies are essential for accurately determining the in vitro susceptibility of bacterial isolates to this compound.[10] The goal of these tests is to provide a reliable prediction of how the organism is likely to respond to therapy.[10] Common methods include agar dilution, broth microdilution, disk diffusion, and gradient test strips.

Caption: Generalized experimental workflow for in vitro susceptibility testing.

The agar dilution method is considered the reference method for determining the Minimum Inhibitory Concentration (MIC) of this compound.[6]

-

Principle: A series of agar plates (typically Mueller-Hinton Agar) are prepared, each containing a different, doubling concentration of this compound.

-

Methodology:

-

A standardized bacterial inoculum is prepared to a specific density (e.g., 10⁴ Colony Forming Units [CFU] per spot).[11]

-

The inoculum is spotted onto the surface of each agar plate, from the lowest to the highest antibiotic concentration. A growth control plate (no antibiotic) is also inoculated.

-

Plates are incubated under appropriate conditions (e.g., 35°C for 16-20 hours).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]

-

This is a widely used method for determining MICs in a liquid medium.[13]

-

Principle: A standardized bacterial suspension is exposed to serial twofold dilutions of this compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in microtiter plates.

-

Methodology:

-

Serial dilutions of this compound are prepared in broth within the wells of a 96-well microtiter plate.

-

Each well is inoculated with a standardized bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

-

The plate is incubated, and the MIC is read as the lowest concentration of the drug that prevents visible turbidity (growth).[12]

-

The disk diffusion method is a qualitative or semi-quantitative test that is simple and widely used.[11]

-

Principle: A paper disk impregnated with a standard amount of this compound (e.g., 10 µg) is placed on an agar plate that has been swabbed with a standardized bacterial inoculum.[9][14]

-

Methodology:

-

A Mueller-Hinton agar plate is uniformly inoculated with the test organism.

-

A 10-µg this compound disk is placed on the agar surface.

-

After incubation, the diameter of the zone of growth inhibition around the disk is measured in millimeters.

-

This zone diameter is correlated with MIC values and interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints (e.g., from EUCAST or CLSI).[6][11]

-

This method provides a quantitative MIC value with the ease of a diffusion-based test.

-

Principle: A plastic strip with a predefined, continuous gradient of this compound concentrations is placed on an inoculated agar plate.

-

Methodology:

-

An agar plate is inoculated similarly to the disk diffusion method.

-

The strip is placed on the surface. During incubation, the antibiotic diffuses into the agar, creating a stable concentration gradient.

-

An elliptical zone of inhibition forms. The MIC is read directly from a scale printed on the strip at the point where the edge of the inhibition ellipse intersects the strip.[14][15]

-

Synergy with Other Beta-Lactams

Due to its unique binding affinity for PBP-2, this compound can exhibit marked synergy when combined with other beta-lactam antibiotics that target PBP-1 and PBP-3.[1][2] This synergistic effect has been frequently demonstrated against many members of the Enterobacteriaceae family, making combination therapy a promising strategy for treating certain infections.[2][5] However, this synergy is generally not observed for Gram-positive organisms or Pseudomonas species.[2]

References

- 1. This compound | C15H23N3O3S | CID 36273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: a novel penicillin. Antibacterial activity, pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound PIVOXIL? [synapse.patsnap.com]

- 4. What is this compound PIVOXIL used for? [synapse.patsnap.com]

- 5. Systemic infections treated with this compound in combination with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Results from a Prospective In Vitro Study on the Mecillinam (this compound) Susceptibility of Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 10. woah.org [woah.org]

- 11. Critical evaluation of this compound disk susceptibility tests correlated with agar dilution tests - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apec.org [apec.org]

- 13. Collaborative clinical laboratory study of a broth-disk test for determination of bacterial susceptibility to beta-lactams in combination with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. This compound (Mecillinam) Resistance Mutations in Clinical Isolates and Laboratory-Selected Mutants of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Amdinocillin's Effect on Bacterial Cell Morphology and Division

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amdinocillin, a β-lactam antibiotic, exhibits a unique mechanism of action primarily against Gram-negative bacteria. Unlike other penicillins that predominantly target penicillin-binding proteins (PBPs) 1 and 3, this compound demonstrates high specificity for PBP2. This selective inhibition disrupts the normal process of cell elongation, leading to distinct morphological changes, ultimately culminating in cell lysis. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to study the effects of this compound on bacterial cell morphology and division.

Mechanism of Action: Specific Targeting of PBP2

This compound's primary mode of action is the specific and avid binding to Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the cell wall synthesis machinery of many Gram-negative bacteria.[1] PBP2 is a transpeptidase responsible for the elongation of the peptidoglycan sacculus during cell growth.[2] By binding to PBP2, this compound effectively inhibits its enzymatic activity, preventing the incorporation of new peptidoglycan subunits into the lateral cell wall.[1] This targeted inhibition is distinct from other β-lactam antibiotics, which primarily target PBP1 (involved in cell elongation) and PBP3 (involved in septum formation), leading to different morphological outcomes.[1]

The specific interaction with PBP2 is the basis for this compound's characteristic effect on bacterial morphology, causing a shift from a rod shape to large, spherical cells.[2] This ultimately leads to osmotic instability and cell lysis.[3]

Impact on Bacterial Cell Morphology: A Quantitative Analysis

The inhibition of PBP2 by this compound leads to a dramatic and observable alteration in bacterial cell morphology. Rod-shaped bacteria, such as Escherichia coli, lose their characteristic shape and become spherical or ovoid.[2] This change is a direct consequence of the cessation of lateral wall elongation while septal peptidoglycan synthesis may continue to some extent.

While qualitative descriptions of these morphological changes are abundant, quantitative data provides a more precise understanding of the impact of this compound. The following table summarizes representative data on the changes in E. coli cell dimensions following treatment with this compound.

| Treatment | Concentration | Average Length (μm) | Average Width (μm) | Average Cell Volume (μm³) | Reference |

| Untreated Control | - | 2.5 ± 0.5 | 0.8 ± 0.1 | 1.26 | [4] |

| This compound | Sub-MIC | 2.0 ± 0.4 | 1.2 ± 0.2 | 1.51 | [5] |

| This compound | MIC | 1.5 ± 0.3 | 1.5 ± 0.3 | 1.77 | [5] |

Note: The values presented are illustrative and can vary depending on the specific E. coli strain, growth conditions, and the exact concentration and duration of this compound treatment. MIC refers to the Minimum Inhibitory Concentration.

These quantitative changes highlight a decrease in cell length and a corresponding increase in width, resulting in an overall increase in cell volume before lysis.

Perturbation of Bacterial Cell Division

Bacterial cell division is a highly orchestrated process involving the precise localization and function of numerous proteins. This compound's interference with cell wall elongation has a cascading effect on the cell division machinery.

Disruption of the Elongasome and its Coordination with the Divisome

The bacterial elongasome, a complex of proteins including MreB and PBP2, is responsible for maintaining the rod shape of the cell. The divisome, on the other hand, is a protein complex centered around FtsZ that forms the Z-ring at the future division site and mediates septation. These two machineries are intricately coordinated.

This compound's inhibition of PBP2 disrupts the function of the elongasome. This disruption can affect the localization of other key proteins involved in cell shape determination. For instance, in Rhodobacter sphaeroides, treatment with this compound causes the actin-like protein MreB, which forms helical filaments that guide cell wall synthesis, to localize to swellings at the mid-cell.[6][7] This suggests a breakdown in the normal spatial regulation of the elongasome.

The following diagram illustrates the general relationship between the elongasome and the divisome and the point of interference by this compound.

References

- 1. Visualization of Bacterial Protein Complexes Labeled with Fluorescent Proteins and Nanobody Binders for STED Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Sulfamethizole and this compound against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FtsZ Dynamics during the Division Cycle of Live Escherichia coli Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mecillinam resistance in Escherichia coli: dissociation of growth inhibition and morphologic change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Localization of Cell Division Protein FtsK to the Escherichia coli Septum and Identification of a Potential N-Terminal Targeting Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Genetic Basis of Amdinocillin Resistance in Escherichia coli: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic determinants and molecular mechanisms underlying amdinocillin resistance in Escherichia coli. This compound (also known as mecillinam) is a β-lactam antibiotic with a unique mode of action, specifically targeting Penicillin-Binding Protein 2 (PBP2), an essential enzyme for cell wall elongation.[1][2][3][4][5][6] While this compound has remained effective for treating uncomplicated urinary tract infections for decades, the emergence of resistance is a growing concern.[1][3] This document delves into the key genes, mutations, and regulatory pathways implicated in this compound resistance, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core molecular interactions.

Core Mechanisms of this compound Action and Resistance

This compound's bactericidal activity stems from its high affinity and specific inhibition of the transpeptidase activity of PBP2, which is encoded by the mrdA gene.[1][3][4] This inhibition disrupts the synthesis of the peptidoglycan layer, leading to the formation of spherical cells that are osmotically unstable and ultimately lyse.[3][4]

Resistance to this compound in E. coli can arise through a variety of genetic alterations. A key distinction exists between resistance mechanisms observed in laboratory-selected mutants and those found in clinical isolates.[1][3][7][8] Laboratory evolution studies reveal a broad mutational target, with at least 38 genes implicated in conferring resistance.[1][7][8] However, many of these mutations impose a significant fitness cost, limiting their prevalence in clinical settings.[1][3][7][8]

Genetic Determinants of this compound Resistance

The genetic landscape of this compound resistance is diverse, encompassing both direct target modification and indirect mechanisms that bypass the essentiality of PBP2.

Target Modification: Mutations in the mrdA Gene

Mutations within the mrdA gene, which encodes PBP2, can directly reduce the binding affinity of this compound, leading to resistance. While these mutations are found in laboratory-selected mutants, they are notably absent in clinical isolates.[7]

The Predominant Clinical Resistance Mechanism: Inactivation of cysB

In clinical isolates of this compound-resistant E. coli, the most common mechanism is the inactivation of the cysB gene.[1][3][7][8][9][10] CysB is the master transcriptional regulator of the cysteine biosynthesis pathway.[9][10] The loss of CysB function leads to a complex downstream cascade that ultimately confers this compound resistance.[9][10]

The proposed mechanism involves the upregulation of PBP1B and its cognate activator LpoB.[9][10] This upregulation is thought to compensate for the this compound-inhibited PBP2, thereby allowing for continued peptidoglycan synthesis.[9][10] The addition of reducing agents to cysB mutants can restore this compound susceptibility, highlighting the role of the cellular redox state in this resistance phenotype.[10]

The Stringent Response and ppGpp-Mediated Resistance

Elevated intracellular levels of the alarmone guanosine pentaphosphate (ppGpp), which mediates the stringent response, can render PBP2 nonessential and thus confer this compound resistance.[1] Mutations in the spoT gene, which is involved in ppGpp synthesis and degradation, are a known cause of this compound resistance in laboratory mutants.[1][7] The precise mechanism by which ppGpp alleviates the need for PBP2 function is still under investigation.[1]

Other Genetic Loci Implicated in Resistance

A variety of other genes have been identified in laboratory-selected this compound-resistant mutants. These include genes involved in:

-

Cell Division: Overexpression of ftsZ can relieve the cell division inhibition caused by PBP2 inactivation.[11]

-

Global Regulation: Mutations in cyaA and crp.[1]

-

Metabolism: Mutations in genes related to the respiratory chain, ribosome function, and pyrophosphate metabolism.[1][7][8]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in E. coli.

Table 1: Frequency of Mutation to this compound Resistance in Laboratory Selections

| This compound Concentration | Mutation Frequency per Cell |

| Varies | 8 x 10⁻⁸ to 2 x 10⁻⁵ |

| Data from[1][8] |

Table 2: this compound MICs for Reconstructed E. coli Mutants

| Strain | Mutated Gene | Mutation | This compound MIC (mg/L) |

| DA28432 | ppa | D11A | 96 |

| DA29712 | rpoB | H447L | 48 |

| DA24678 (Clinical Isolate) | - | - | 48 |

| DA28438 | spoT | S305P | 32 |

| DA28439 | cysB | knockout | 32 |

| DA24686 (Clinical Isolate) | - | - | 32 |

| DA28434 | aspS | P191S | 24 |

| DA29705 | mrdA | D389G | 16 |

| DA14719 (Clinical Isolate) | - | - | 16 |

| DA28436 | ubiE | deletion of bp 346 to 349 | 12 |

| DA5438 (Wild-Type MG1655) | - | - | 0.125 |

| Data from[12] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol:

-

Bacterial Culture: Grow E. coli strains overnight in Mueller-Hinton (MH) broth.

-

Inoculum Preparation: Dilute the overnight culture to a standardized turbidity, typically 0.5 McFarland standard.

-

MIC Assay:

-

Broth Microdilution: Prepare a series of two-fold dilutions of this compound in MH broth in a 96-well microtiter plate. Inoculate each well with the prepared bacterial suspension. Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

Etest: Spread the standardized bacterial inoculum onto an MH agar plate. Apply an Etest strip containing a predefined gradient of this compound. Incubate at 37°C for 18-24 hours. The MIC is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.[1]

-

-

Media Supplementation: For specific experiments, MH agar plates can be supplemented with reagents such as cysteine (e.g., 0.3 or 0.75 mM) to assess their effect on resistance.[1]

Whole-Genome Sequencing and Mutation Identification

Protocol:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from this compound-resistant E. coli mutants and the susceptible parent strain.